molecular formula C13H19Cl3N2 B7899217 (1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

Cat. No.: B7899217
M. Wt: 309.7 g/mol
InChI Key: XQBNIFNBTHFIGO-UHFFFAOYSA-N
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Description

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride (CAS: 1289387-77-4) is a piperidine-based compound substituted with a 2,4-dichlorobenzyl group and a primary amine moiety. Its molecular formula is C₁₃H₁₉Cl₃N₂, with a molecular weight of 309.66 g/mol .

Properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]piperidin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-11-5-4-10(13(15)7-11)9-17-6-2-1-3-12(17)8-16;/h4-5,7,12H,1-3,6,8-9,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBNIFNBTHFIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidone Derivatives

A common approach to synthesize piperidine-based structures involves reductive amination of ketone precursors. For example, β-keto-lactams derived from tryptamine can undergo reductive alkylation with substituted benzaldehydes to yield 4-aminopiperidine derivatives. Adapting this method, piperidin-2-one may react with 2,4-dichlorobenzylamine under reductive conditions (e.g., sodium cyanoborohydride in methanol) to form the secondary amine. Subsequent reduction of the ketone to a methylene group and functionalization at C2 could yield the target scaffold.

Dieckmann Cyclization for Piperidine Formation

Dieckmann cyclization of ethyl acrylate-adducted amines provides a pathway to β-keto-lactams, which can be hydrolyzed and decarboxylated to form piperidine derivatives. For instance, coupling tryptamine with ethyl acrylate followed by cyclization yields a piperidone intermediate, which can be further modified to introduce the methanamine moiety.

Introduction of the 2,4-Dichlorobenzyl Group

Alkylation of Piperidine Nitrogen

Alkylation of the piperidine nitrogen with 2,4-dichlorobenzyl halides is a direct method to install the aromatic substituent. In a representative procedure, piperidin-2-ylmethanamine is treated with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction typically proceeds at room temperature, with purification via silica gel chromatography (e.g., DCM/methanol gradients) yielding the alkylated product.

Example Protocol:

  • Reagents : Piperidin-2-ylmethanamine (1.0 eq), 2,4-dichlorobenzyl chloride (1.2 eq), DIPEA (3.0 eq), DCM.

  • Conditions : Stir at 20°C for 24 hours.

  • Workup : Wash with 0.1 M HCl, 5% NaHCO₃, and brine; dry over Na₂SO₄; concentrate in vacuo.

  • Purification : Silica gel chromatography (DCM/MeOH 99:1 → 97:3).

Reductive Amination with 2,4-Dichlorobenzaldehyde

An alternative strategy employs reductive amination between piperidin-2-ylmethanamine and 2,4-dichlorobenzaldehyde. Using sodium cyanoborohydride in methanol, the imine intermediate is reduced to the secondary amine. This method avoids handling benzyl halides but requires careful pH control (pH 4–6) to prevent over-reduction.

Functionalization of the C2 Position with Methanamine

HATU-Mediated Amide Coupling and Reduction

A two-step sequence involving amide bond formation followed by reduction is widely used to introduce primary amines. For example:

  • Coupling : React piperidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) to protect the amine. Activate the carboxylate with HATU and couple with (3-chloropyrazin-2-yl)methanamine hydrochloride in DCM/DIPEA.

  • Reduction : Reduce the amide to the amine using LiAlH₄ or BH₃·THF.

Yield Optimization:

  • HATU coupling yields range from 54.6% to 84.4% depending on stoichiometry and solvent.

  • Reduction steps typically achieve 70–85% efficiency.

Direct Nucleophilic Substitution

Introducing the methanamine group via nucleophilic substitution of a C2 halogen (e.g., bromide or mesylate) with ammonia or methylamine under high-pressure conditions has been reported. However, this method is less common due to competing elimination side reactions.

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with HCl (e.g., 4 M HCl in dioxane) in anhydrous conditions. The product precipitates upon addition of diethyl ether and is recrystallized from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purification TechniqueCitation
Alkylation with Benzyl ChlorideDIPEA, DCM73–84.4Silica chromatography
Reductive AminationNaCNBH₃, MeOH58–81Recrystallization
HATU Coupling/ReductionHATU, LiAlH₄54.6–71Column chromatography

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky 2,4-dichlorobenzyl groups can slow alkylation; using polar aprotic solvents (e.g., DMF) improves reactivity.

  • Amine Protection : Boc or Cbz groups prevent side reactions during coupling steps.

  • Byproduct Formation : Silica gel decolorization (e.g., with activated carbon) minimizes impurities .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with activated carboxylic acids or anhydrides. This reaction is critical for creating amide derivatives with modified biological activity.

Example Reaction :

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine+RCOClDIPEA, DMFRCONH-(piperidin-2-yl) derivative+HCl\text{(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine} + \text{RCOCl} \xrightarrow{\text{DIPEA, DMF}} \text{RCONH-(piperidin-2-yl) derivative} + \text{HCl}

Conditions :

  • Reagents: Acyl chlorides, HATU, or HOBt as coupling agents

  • Base: DIPEA or triethylamine

  • Solvent: DMF or dichloroethane

  • Temperature: 20–25°C

Key Findings :

  • Coupling efficiency depends on steric hindrance from the dichlorobenzyl group .

  • Products are often intermediates for pharmacological studies.

Alkylation Reactions

The amine participates in alkylation with alkyl halides or epoxides to form secondary or tertiary amines.

Example Reaction :

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine+R-XNaHCO3R-NH-(piperidin-2-yl) derivative+HX\text{(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine} + \text{R-X} \xrightarrow{\text{NaHCO}_3} \text{R-NH-(piperidin-2-yl) derivative} + \text{HX}

Conditions :

  • Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Base: Sodium bicarbonate or DIPEA

  • Solvent: Dichloromethane or THF

Applications :

  • Alkylation enhances lipophilicity, improving blood-brain barrier penetration.

Oxidation Reactions

The primary amine can be oxidized to nitro or imine derivatives under controlled conditions.

Example Reaction :

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamineH2O2NaIO4Nitro or imine derivative\text{(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine} \xrightarrow[\text{H}_2\text{O}_2]{\text{NaIO}_4} \text{Nitro or imine derivative}

Conditions :

  • Oxidizing agents: Hydrogen peroxide, sodium periodate

  • Solvent: Aqueous ethanol

Challenges :

  • Over-oxidation may occur due to the electron-withdrawing dichlorobenzyl group.

Salt Formation

The hydrochloride salt can be converted to other salts (e.g., sulfate, citrate) for solubility optimization.

Example Reaction :

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine HCl+Na2SO4Sulfate salt+NaCl\text{(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine HCl} + \text{Na}_2\text{SO}_4 \rightarrow \text{Sulfate salt} + \text{NaCl}

Applications :

  • Citrate salts improve aqueous solubility for in vitro assays.

Nucleophilic Substitution

The dichlorobenzyl group may undergo substitution at the aromatic ring under harsh conditions.

Example Reaction :

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamineCu catalystNH3,ΔAmino-substituted derivative\text{(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine} \xrightarrow[\text{Cu catalyst}]{\text{NH}_3, \Delta} \text{Amino-substituted derivative}

Conditions :

  • Reagents: Ammonia, amines, or thiols

  • Catalyst: Copper(I) iodide

  • Temperature: 100–120°C

Limitations :

  • Low reactivity due to deactivation by chlorine substituents .

Reductive Amination

The amine can react with aldehydes or ketones in reductive amination to form secondary amines.

Example Reaction :

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine+RCHONaBH4MeOHRCH2NH-(piperidin-2-yl) derivative\text{(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine} + \text{RCHO} \xrightarrow[\text{NaBH}_4]{\text{MeOH}} \text{RCH}_2\text{NH-(piperidin-2-yl) derivative}

Conditions :

  • Reducing agents: Sodium borohydride, sodium cyanoborohydride

  • Solvent: Methanol or THF

Complexation with Metals

The amine and aromatic chlorine atoms can coordinate with transition metals like Pd or Cu.

Example Reaction :

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine+PdCl2Pd(II) complex\text{(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine} + \text{PdCl}_2 \rightarrow \text{Pd(II) complex}

Applications :

  • Catalytic applications in cross-coupling reactions .

Research Significance

The compound’s reactivity enables its use in synthesizing analogs for neurotransmitter receptor studies, anticancer agents, and enzyme inhibitors. Recent studies highlight its role in developing spirocyclic compounds via reactions with diazaspirodecane derivatives .

Experimental data on reaction yields and kinetics remain limited in public literature, likely due to proprietary research interests. Further exploration of its coordination chemistry and enantioselective reactions could unlock new therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that piperidine derivatives, including this compound, exhibit potential antidepressant activity. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds showed significant reductions in depressive-like behaviors in animal models .

Neuropharmacology

Cognitive Enhancement
Investigations into cognitive enhancement properties have shown promising results. The compound's ability to influence cholinergic systems suggests it may improve memory and learning processes. Experimental studies have reported increased performance in memory tasks among subjects treated with related piperidine compounds .

Antitumor Activity

Cancer Research
Preliminary studies have suggested that derivatives of piperidine may possess antitumor properties. In vitro assays demonstrated that certain analogs inhibited the proliferation of cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Antimicrobial Properties

Microbial Inhibition
Recent research has also focused on the antimicrobial activity of piperidine derivatives. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behaviors
Cognitive EnhancementImproved memory performance
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against bacterial strains

Case Study 1: Antidepressant Efficacy

A controlled study evaluated the antidepressant effects of a related piperidine compound in a rodent model. Results indicated a significant decrease in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Cognitive Improvement

In a double-blind study involving elderly patients with mild cognitive impairment, administration of a piperidine derivative resulted in improved scores on cognitive assessments over a six-month period, indicating potential for therapeutic use in age-related cognitive decline.

Case Study 3: Antimicrobial Assessment

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride

  • Structure : Substitutes the 2,4-dichlorobenzyl group with a 4-methylbenzyl group.
  • Molecular Formula : C₁₄H₂₃ClN₂
  • Molecular Weight : 254.80 g/mol .
  • Key Differences :
    • The absence of chlorine atoms reduces electronegativity and lipophilicity compared to the dichlorobenzyl analog.
    • Methyl substitution may enhance metabolic stability but decrease halogen-mediated interactions (e.g., van der Waals forces) in biological targets.
  • Applications : Used as a building block in drug discovery, particularly for central nervous system (CNS) targets due to piperidine’s blood-brain barrier permeability .

(2,4-Dichlorobenzyl)methylamine Hydrochloride

  • Structure : Lacks the piperidine ring, featuring only a dichlorobenzyl group linked to a methylamine.
  • Molecular Formula : C₈H₉Cl₂N·HCl
  • Molecular Weight : 226.53 g/mol .
  • Lower molecular weight may improve solubility but limit target selectivity.
  • Applications : Intermediate in agrochemicals or antimicrobial agents due to dichlorobenzyl’s biocidal properties .

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine Hydrochloride

  • Structure : Replaces the dichlorobenzyl group with a 5-chloropyrimidin-2-yl group.
  • Molecular Formula: Not explicitly stated, but pyrimidine analogs are common in kinase inhibitors .
  • Key Differences :
    • Pyrimidine’s nitrogen-rich aromatic system enables hydrogen bonding with enzymatic targets (e.g., kinases).
    • Reduced lipophilicity compared to dichlorobenzyl derivatives.
  • Applications : Antiviral or anticancer agents due to pyrimidine’s role in nucleotide analog design .

1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

  • Structure : Features a pyridine ring with a carboxylic acid group and dichlorobenzyl substitution.
  • Molecular Formula: Not provided, but discontinued due to stability or efficacy issues .
  • Key Differences :
    • Carboxylic acid group introduces polarity, improving water solubility but limiting membrane permeability.
    • Pyridine’s planar structure may reduce binding to globular protein targets compared to piperidine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₃H₁₉Cl₃N₂ 309.66 2,4-Dichlorobenzyl, Piperidine 3.8
N-(4-Methylbenzyl)piperidine Analog C₁₄H₂₃ClN₂ 254.80 4-Methylbenzyl 2.5
(2,4-Dichlorobenzyl)methylamine C₈H₉Cl₂N·HCl 226.53 2,4-Dichlorobenzyl 2.9
Pyrimidine Analog ~C₁₀H₁₄ClN₅·HCl ~300.0 5-Chloropyrimidinyl 1.7

*LogP values estimated via fragment-based methods.

Notes

  • Chlorine atoms in the target compound enhance lipophilicity but may increase toxicity risks .
  • Piperidine rings improve bioavailability but require careful stereochemical optimization to avoid off-target effects .

Biological Activity

(1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride, with CAS number 1289388-60-8, is a synthetic compound belonging to the piperidine family. Its structure includes a piperidine ring substituted with a 2,4-dichlorobenzyl group, which contributes to its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H19Cl3N2
  • Molecular Weight : 309.66 g/mol
  • Purity : Typically ≥ 98%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound exhibits properties that may influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.

Key Interactions

  • Dopamine Receptors : The compound may act as a modulator of dopamine receptors, potentially affecting conditions such as schizophrenia and depression.
  • Serotonin Receptors : It may also interact with serotonin receptors, contributing to its antidepressant effects.

Biological Activity Profiles

A summary of the biological activities observed in various studies is presented in the following table:

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive behavior in animal models
AnalgesicPain relief observed in inflammatory pain models
AntipsychoticReduction in psychotic symptoms in rodent models
NeuroprotectiveProtective effects against neurodegeneration

Study 1: Antidepressant Effects

In a controlled study using rodent models, this compound was administered to assess its antidepressant properties. Results indicated a significant decrease in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive-like symptoms.

Study 2: Analgesic Properties

Another study evaluated the analgesic effects of the compound in models of acute and chronic pain. The findings showed that the compound effectively reduced pain responses compared to control groups, indicating its potential as a therapeutic agent for pain management.

Study 3: Neuroprotective Effects

Research focusing on neuroprotection revealed that the compound exhibited protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Basic: What synthetic routes are recommended for (1-(2,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride, and which intermediates require strict quality control?

Methodological Answer:
A multi-step synthesis is typically employed, starting with piperidine ring functionalization. Key steps include:

  • N-Benzylation : Reacting piperidine derivatives with 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the dichlorobenzyl-piperidine intermediate .
  • Reductive Amination : Converting ketone intermediates (e.g., piperidin-2-yl methanone) to the target amine using NaBH₄ or LiAlH₄, followed by HCl salt formation .
    Critical Intermediates to Monitor :
  • Dichlorobenzyl-piperidine intermediate : Verify substitution efficiency via ¹H NMR (aromatic proton shifts at δ 7.2–7.5 ppm) .
  • Amine precursor : Assess purity via HPLC (>95%) before salt formation .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of dichlorobenzyl substitution (e.g., para/meta coupling patterns) and piperidine ring conformation .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl₂ .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹) .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature) to identify optimal conditions. For example, higher DMF ratios improve benzylation efficiency but may require post-reaction purification .
  • Catalyst Screening : Test Pd/C or Raney Ni for reductive steps to minimize byproducts .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Advanced: How should contradictory biological activity data across assay systems be resolved?

Methodological Answer:

  • Assay Validation : Replicate results in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
  • Physicochemical Profiling : Measure logP and solubility to assess bioavailability discrepancies. For instance, poor aqueous solubility (common in piperidine derivatives) may skew in vitro vs. in vivo results .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm direct binding to proposed biological targets .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the hydrochloride salt .

Advanced: Which computational methods predict interactions with neurological targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to dopamine or serotonin receptors, focusing on piperidine ring interactions with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify critical binding residues .
  • QSAR Modeling : Train models on piperidine analogs to correlate substituent electronegativity (e.g., Cl groups) with activity .

Advanced: How to design SAR studies for derivatives targeting antimicrobial activity?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing Cl with Br or CF₃) and test against Gram-positive/negative bacterial strains .
  • Metabolic Stability Assays : Use liver microsomes to identify labile groups (e.g., ester linkages) requiring protection .
  • Crystallography : Co-crystallize active derivatives with target enzymes (e.g., bacterial topoisomerases) to guide rational design .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Piperidine hydrochlorides typically show moderate solubility (~1–5 mg/mL), enhanced by co-solvents like PEG-400 .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., free amine or dichlorobenzyl alcohol) .

Advanced: What strategies reduce hepatotoxicity while maintaining efficacy?

Methodological Answer:

  • Metabolite Identification : Use LC-MS to detect reactive intermediates (e.g., quinone methides) formed via CYP450 oxidation. Block metabolic hotspots with deuterium or fluorine substitutions .
  • In Silico Toxicity Prediction : Apply Derek Nexus to flag structural alerts (e.g., aromatic Cl groups linked to hepatotoxicity) .
  • In Vivo Profiling : Administer derivatives in rodent models and measure ALT/AST levels to correlate structural changes with toxicity reduction .

Advanced: How to validate target engagement in neurodegenerative disease models?

Methodological Answer:

  • Transgenic Models : Use APP/PS1 mice (Alzheimer’s) to assess cognitive improvement via Morris Water Maze after compound administration .
  • Biomarker Analysis : Quantify Aβ42 and tau phosphorylation in CSF via ELISA .
  • PET Imaging : Radiolabel the compound with ¹¹C or ¹⁸F to track brain penetration and target occupancy .

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